2-methyl-3-nitro-N-(1,3-thiazol-2-yl)benzamide
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Overview
Description
2-Methyl-3-nitro-N-(1,3-thiazol-2-yl)benzamide is a chemical compound with the molecular formula C11H9N3O3S and a molecular weight of 263.277 g/mol This compound features a benzamide core substituted with a methyl group, a nitro group, and a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-3-nitro-N-(1,3-thiazol-2-yl)benzamide typically involves the following steps:
Nitration: The introduction of the nitro group into the benzene ring is achieved through nitration. This involves treating the benzene derivative with a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions.
Thiazole Formation: The thiazole ring is formed by reacting a suitable precursor with thioamide and an appropriate oxidizing agent.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-3-nitro-N-(1,3-thiazol-2-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The methyl group can undergo electrophilic substitution reactions, where it is replaced by other functional groups.
Condensation: The amide group can participate in condensation reactions with aldehydes or ketones to form imines or other derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst.
Substitution: Electrophiles such as halogens or sulfonyl chlorides.
Condensation: Aldehydes or ketones in the presence of a base.
Major Products
Reduction: 2-Methyl-3-amino-N-(1,3-thiazol-2-yl)benzamide.
Substitution: Various substituted benzamides depending on the electrophile used.
Condensation: Imines or other condensation products.
Scientific Research Applications
2-Methyl-3-nitro-N-(1,3-thiazol-2-yl)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-methyl-3-nitro-N-(1,3-thiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in inflammatory or cancer pathways.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-3-nitrobenzamide: Lacks the thiazole ring, which may reduce its biological activity.
3-Nitro-N-(1,3-thiazol-2-yl)benzamide: Lacks the methyl group, which may affect its reactivity and biological properties
Properties
CAS No. |
312757-32-7 |
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Molecular Formula |
C11H9N3O3S |
Molecular Weight |
263.27 g/mol |
IUPAC Name |
2-methyl-3-nitro-N-(1,3-thiazol-2-yl)benzamide |
InChI |
InChI=1S/C11H9N3O3S/c1-7-8(3-2-4-9(7)14(16)17)10(15)13-11-12-5-6-18-11/h2-6H,1H3,(H,12,13,15) |
InChI Key |
LJYWRCCNCYQHGE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NC2=NC=CS2 |
Origin of Product |
United States |
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